molecular formula C5H6N4 B2890705 3-amino-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1649468-47-2

3-amino-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2890705
CAS No.: 1649468-47-2
M. Wt: 122.131
InChI Key: RPNXNWDAOJTUKR-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H6N4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles. For instance, the reaction of 3-amino-1-methyl-1H-pyrazole with cyanogen bromide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-1-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1H-pyrazole: Another aminopyrazole derivative with similar chemical properties.

    4-amino-1-methyl-1H-pyrazole: Differing in the position of the amino group.

    5-amino-1-methyl-1H-pyrazole: Another positional isomer.

Uniqueness

3-amino-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group provides additional reactivity compared to other aminopyrazoles, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-4(3-6)2-5(7)8-9/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNXNWDAOJTUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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